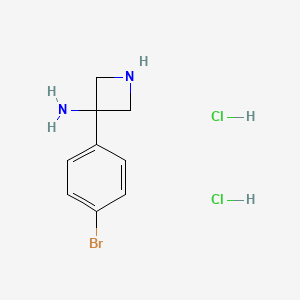
Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride
Descripción general
Descripción
Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride is a chemical compound with the CAS Number: 1423034-07-4 . It has a molecular weight of 195.69 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO2.ClH/c1-5-11-7(10)6-8(2,3)9-4;/h9H,5-6H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.Aplicaciones Científicas De Investigación
Environmental and Biological Interactions
Biodegradation and Fate of Related Ethers in Soil and Groundwater : Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) and related oxygenates provides insights into how similar compounds might behave in environmental contexts. These compounds can be aerobically degraded by microorganisms in soil and groundwater, initially undergoing hydroxylation followed by the formation of various intermediates. This suggests potential environmental resilience and degradation pathways for related compounds, including Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride, depending on its structural and chemical properties (Thornton et al., 2020).
Toxicological Review of Ethyl Tertiary-Butyl Ether : A comprehensive toxicological review of ethyl tertiary-butyl ether (ETBE) highlights the complexity of assessing health impacts for chemicals used in industrial and consumer products. It discusses the metabolism, toxicity, and potential health effects of exposure, providing a framework for evaluating similar compounds' toxicological profiles (McGregor, 2007).
Technological and Industrial Applications
Chemical Recycling of Poly(ethylene terephthalate) : This research presents methodologies for the chemical recycling of PET, utilizing various chemical reactions including hydrolysis and glycolysis in different environments. The study underscores the importance of chemical processes in recycling and repurposing materials, which could extend to the utilization of this compound in similar recycling or chemical synthesis processes (Karayannidis & Achilias, 2007).
Electrochemical Surface Finishing and Energy Storage Technology : This article reviews advances in electrochemical technology using haloaluminate room-temperature ionic liquids for applications in electroplating and energy storage. Such ionic liquids' properties could provide insights into the potential for this compound in similar or related electrochemical applications (Tsuda, Stafford, & Hussey, 2017).
Interactions of Ionic Liquids with Polysaccharides - Cellulose : Research into the chemical modification of cellulose using ionic liquids as reaction media highlights the potential for innovative chemical processes in material science. Understanding these interactions can inform the development of new materials or the modification of existing ones, possibly including applications for this compound (Heinze et al., 2008).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl 3-methyl-3-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6-8(2,3)9-4;/h9H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTRDXPAHBVVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-07-4 | |
| Record name | Butanoic acid, 3-methyl-3-(methylamino)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-methyl-3-(methylamino)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)





![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)


